Nimustine
Overview
Description
Nimustine, also known as ACNU, is a nitrosourea alkylating agent . It is used to treat malignant brain tumors and has proven to be rather effective .
Synthesis Analysis
Nimustine is a chloroethyl nitrosourea derivative . It alkylates DNA by forming O6-chloroethylguanine adduct as a minor DNA lesion . Thereafter, the activated chloroethyl group forms DNA inter-strand cross-links that block replication leading to cell death .Molecular Structure Analysis
The molecular formula of Nimustine is C9H13ClN6O2 . It has a molar mass of 272.69 g/mol .Chemical Reactions Analysis
Nimustine binds within the major groove of DNA . Further analysis suggests direct interaction of Nimustine with the moieties of heterocyclic nitrogenous bases of DNA . The interaction between Nimustine and DNA is majorly governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .Physical And Chemical Properties Analysis
Nimustine has a melting point of 125°C . Its density is estimated to be 1.9048 . The pKa values are 12.33 (acidic), 6.61 (basic), and 0.21 (basic) .Scientific Research Applications
Molecular Interaction with DNA
Nimustine's interaction with DNA is a major area of study, aiming to understand its mechanism of action on a molecular level. Research has shown that Nimustine binds with the nitrogenous bases guanine and thymine in the DNA major groove, causing local conformational changes and partial transition of DNA from its native B-conformation to the C-form. This interaction is thermodynamically an entropy-driven endothermic reaction, suggesting hydrophobic interaction of Nimustine in the DNA major groove pocket. This detailed understanding of Nimustine's binding to DNA can contribute to the development of new nitrosourea therapeutics with improved efficacy and fewer side effects (Agarwal et al., 2014).
Anti-Cancer Applications
Nimustine's anti-cancer efficacy is explored through its interaction with DNA. Another study on the binding properties of Nimustine with DNA using molecular modeling and UV–Visible spectroscopic techniques showed that Nimustine binds within the major groove of DNA, suggesting direct interaction with heterocyclic nitrogenous bases. This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions. The binding constant and free energy values from spectroscopic results corroborate the docking outcomes, providing insights into Nimustine's moderate interaction with DNA and its potential as an antineoplastic agent (Chadha et al., 2016).
Safety And Hazards
Nimustine should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
The results of a study on Nimustine’s interaction with DNA may help in designing and synthesis of new chloroethyl nitrosourea derivatives with improved efficacy and specificity for the target molecules . This could potentially lead to the development of new therapeutics with better efficacy and fewer side effects .
properties
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDRRNHLBGPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045179 | |
Record name | Nimustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nimustine | |
CAS RN |
42471-28-3 | |
Record name | Nimustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13069 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NIMUSTINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimustine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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